molecular formula C11H16BrN3O2 B8258477 tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Cat. No.: B8258477
M. Wt: 302.17 g/mol
InChI Key: MYPNXBKDUUSUAO-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a tert-butyl ester and a bromine substituent. It is of interest in various fields of research due to its potential biological activities and its utility as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by bromination and esterification reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction parameters can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • tert-Butyl 2-chloro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
  • tert-Butyl 2-fluoro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
  • tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate

Uniqueness: The uniqueness of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate lies in its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for further chemical modifications .

Biological Activity

Overview

tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a synthetic organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound belongs to the class of pyrazolopyrimidines and is characterized by its tert-butyl group, a bromine atom at the second position, and a carboxylate functional group. Its molecular formula is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 302.17 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Properties : The compound has also been tested for its antimicrobial activity. It demonstrated effectiveness against certain bacterial and fungal strains, indicating its potential as an antimicrobial agent .
  • Mechanism of Action : The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core are crucial for its reactivity and biological effects. Further studies are needed to elucidate the exact molecular pathways involved .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Biological Activity Cell Lines/Organisms Tested IC50 Values
Xia et al. (2022)AntitumorVarious cancer cell linesIC50 = 49.85 µM
Fan et al. (2022)CytotoxicityA549 cell lineIC50 = 0.95 nM
Zhang et al. (2022)AntimicrobialBacterial strainsNot specified
Koca et al. (2022)Kinase inhibitionHepG2, Jurkat cellsIC50 = 25 nM

Case Studies

  • Antitumor Efficacy : In a study conducted by Xia et al., the compound was screened for antitumor activity against various cancer cell lines. The results indicated that it significantly inhibited cell growth with an IC50 value of 49.85 µM, suggesting its potential as an antitumor agent .
  • Cytotoxicity Assessment : Fan et al. evaluated the cytotoxic effects of related pyrazole derivatives on A549 lung cancer cells. The findings revealed that certain derivatives exhibited autophagy without causing apoptosis, indicating a unique mechanism of action that could be explored further in relation to this compound .
  • Antimicrobial Testing : Research highlighted in PMC indicated that compounds similar to tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine showed significant antimicrobial activity against various pathogens, reinforcing the need for further exploration into its potential as an antimicrobial agent .

Properties

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPNXBKDUUSUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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